molecular formula C18H16ClN3O2 B6346944 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354939-70-0

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6346944
CAS RN: 1354939-70-0
M. Wt: 341.8 g/mol
InChI Key: BXRSMZGNIFOSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-CPD, is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. It is a member of the pyrimidin-2-amine class of compounds, which are characterized by their heterocyclic ring structure and nitrogen-containing moiety. 4-CPD has been studied for its potential to be used as a synthetic intermediate in organic synthesis, as well as its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has an affinity for certain receptors in the body, which may be responsible for its pharmacological effects. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine have been studied in a variety of animal models. In mice, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce inflammation, reduce oxidative stress, and modulate the immune system. In rats, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to reduce anxiety and depression-like behaviors, as well as reduce the risk of stroke. Additionally, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been shown to have anti-tumor properties in mice, as well as to reduce the growth of metastatic cancer cells in rats.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively easy to synthesize, and is cost-effective compared to other compounds. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is not yet fully understood, and its effects on humans have not yet been studied.

Future Directions

The potential applications of 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine in scientific research are vast, and there are many possible future directions for research. These include further investigation into its mechanism of action, as well as studies to determine its effects on humans. Additionally, further research could be conducted to explore its potential use as a lead compound for the development of new drugs. Finally, further research into its potential applications in organic synthesis could be conducted to explore its potential as a synthetic intermediate for the synthesis of a variety of compounds.

Synthesis Methods

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a series of reactions, beginning with the reaction of 3-chloroaniline and 2,4-dimethoxyphenylhydrazine to form 4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-one. This intermediate is then reacted with hydrazine hydrate to form the desired product, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. This synthesis method has been shown to be efficient and cost-effective, with yields of up to 97%.

Scientific Research Applications

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been investigated for its potential applications in scientific research, particularly in the fields of organic synthesis and pharmacology. In organic synthesis, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied as a synthetic intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In pharmacology, 4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to be used as a lead compound for the development of new drugs.

properties

IUPAC Name

4-(3-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-13-6-7-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRSMZGNIFOSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.